Ethyl 4-bromomethylcinnamate

Description

BenchChem offers high-quality Ethyl 4-bromomethylcinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromomethylcinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

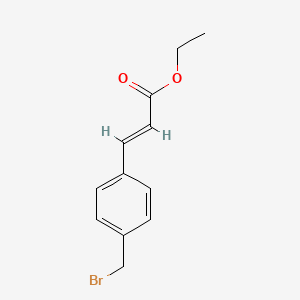

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-bromomethylcinnamate: Structural Dynamics, Synthesis Workflows, and Pharmacological Applications in Drug Development

Executive Summary

Ethyl 4-bromomethylcinnamate (CAS 60682-98-6) is a highly versatile, bifunctional electrophile widely utilized in advanced medicinal chemistry and drug development[1][2]. Featuring both a highly reactive benzylic bromide and an

Physicochemical Profiling & Structural Dynamics

The utility of Ethyl 4-bromomethylcinnamate stems from its unique structural topology. The E-isomer configuration of the cinnamate backbone provides a rigid, planar geometry, which is essential for maintaining the extended conformation required to span the hydrophobic channels of target enzymes. Simultaneously, the bromomethyl group serves as an elite electrophile for Sₙ2 alkylation reactions.

Table 1: Physicochemical and Structural Properties

| Property | Value | Mechanistic Implication in Drug Design |

| CAS Number | 60682-98-6[1] | Standardized identification for procurement and regulatory tracking. |

| Molecular Formula | C12H13BrO2[1] | Dictates stoichiometric calculations in synthetic workflows. |

| Molecular Weight | 269.13 g/mol [1][2] | Optimal for Lipinski's Rule of 5 compliance in precursor development. |

| Melting Point | 164 °C[1] | Indicates reliable solid-state stability at room temperature. |

| Boiling Point | 348 °C[1] | High thermal stability; low volatility minimizes inhalation risks during handling. |

| Density | 1.370 g/mL (at 25 °C)[1] | Relevant for phase separations in liquid-liquid extractions. |

| Polar Surface Area | 26.3 Ų[1] | High lipophilicity, promoting membrane permeability in derived drugs[3]. |

Pharmacological Applications & Logical Relationships

5 -Reductase Inhibition

Ethyl 4-bromomethylcinnamate is a foundational building block for cinnamamide derivatives that act as 5

Fig 1: Mechanism of 5α-reductase inhibition by cinnamamide derivatives.

Epigenetic Modulation via HDAC Inhibition

In the realm of epigenetics, the compound is critical for synthesizing uracil-based HDAC inhibitors. The cinnamate moiety acts as a highly effective surface recognition cap and linker, mimicking the aliphatic chain of Suberoylanilide Hydroxamic Acid (SAHA). It positions the zinc-binding group (ZBG) precisely into the 11 Å deep catalytic pocket of Class I and II HDACs, leading to chromatin remodeling and the reactivation of tumor suppressor genes or latent proviruses[4].

Experimental Protocols: Validated Synthetic Workflows

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the causality behind each reagent. The following protocol details the S-alkylation of 6-benzyl-4-hydroxy-2-mercaptopyrimidine using Ethyl 4-bromomethylcinnamate to yield an HDAC inhibitor precursor[4].

S-Alkylation Protocol

Objective: Chemoselective alkylation of the thiol group over the hydroxyl group on the pyrimidine ring.

Materials:

-

6-benzyl-4-hydroxy-2-mercaptopyrimidine (1.0 eq, 6.87 mmol, 1.5 g)[4]

-

Ethyl 4-bromomethylcinnamate (1.1 eq, 7.56 mmol, 2.2 g)[4]

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq, 7.56 mmol, 1.0 g)[4]

-

Anhydrous N,N-Dimethylformamide (DMF) (3 mL)[4]

Step-by-Step Methodology:

-

Reaction Assembly: Dissolve 6-benzyl-4-hydroxy-2-mercaptopyrimidine in 3 mL of anhydrous DMF[4].

-

Base Addition: Add anhydrous K₂CO₃ to the solution[4].

-

Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic thiol (pKa ~8) over the hydroxyl group (pKa ~10), ensuring S-alkylation rather than O-alkylation.

-

-

Electrophile Introduction: Add crude Ethyl 4-bromomethylcinnamate. Stir the mixture at room temperature (RT) for 1 hour[4].

-

Causality: The benzylic bromide is highly activated for Sₙ2 substitution due to the adjacent aromatic ring stabilizing the transition state. RT is sufficient; heating would risk hydrolyzing the ethyl ester or inducing polymerization of the

-unsaturated system.

-

-

Quenching: Pour the reaction mixture into 100 mL of cold water[4].

-

Causality: Cold water crashes out the highly lipophilic product and neutralizes the reaction, while DMF remains miscible in the aqueous phase.

-

-

Extraction & Washing: Extract the aqueous phase with ethyl acetate (3 x 40 mL). Wash the combined organic phases with brine (3 x 40 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo[4].

Fig 2: Synthesis workflow of uracil-based HDAC inhibitors.

Table 2: Reaction Optimization Parameters & Rationale

| Variable | Selection | Mechanistic Rationale |

| Solvent | Anhydrous DMF | Polar aprotic solvent solvates K⁺, leaving the thiolate nucleophile "naked" and highly reactive for Sₙ2. |

| Temperature | Room Temperature | Prevents thermal degradation of the cinnamate double bond and avoids ester hydrolysis. |

| Stoichiometry | 1.1 eq Electrophile | Slight excess drives the reaction to completion without complicating downstream chromatographic purification. |

References

Sources

Thermodynamic Stability and Photophysical Dynamics of Para-Substituted Cinnamate Esters: A Technical Guide

Executive Summary

As a Senior Application Scientist working at the intersection of photochemistry and formulation stability, I frequently encounter a critical challenge in the development of sunscreens, fragrances, and pharmaceuticals: the structural degradation of active pharmaceutical ingredients (APIs) and UV filters under environmental stress. Cinnamate esters, particularly para-substituted derivatives like octyl methoxycinnamate (octinoxate), are ubiquitous in these industries. However, their efficacy is entirely dependent on their thermodynamic stability and their ability to dissipate absorbed UV radiation without undergoing irreversible

This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing cinnamate ester stability, the electronic influence of para-substitution, and the self-validating experimental workflows required to rigorously profile these compounds.

Thermodynamic Principles of Cinnamate Isomerization

The ground-state thermodynamic stability of cinnamate esters is fundamentally dictated by steric minimization and the extent of

This stability differential can be quantified via the enthalpy of hydrogenation (

Electronic Effects: The Role of Para-Substitution

To engineer highly photostable cinnamates, we must manipulate the potential energy surface of the excited state. This is achieved through strategic substitution at the para position of the phenyl ring, the effects of which can be quantified using 3

3[4].-

Electron-Donating Groups (EDGs): Substituents such as -OH and -OCH

stabilize the highest occupied -

The "Meta/Ortho" vs. "Para" Effect: Unlike para-substitution, substitution at the meta or ortho positions significantly lowers the

state energy, creating a high energy barrier for internal conversion. This results in longer excited-state lifetimes, unwanted fluorescence, and a higher propensity for irreversible degradation[6].

Quantitative Thermodynamic Data

To facilitate easy comparison during formulation development, the thermodynamic and photophysical properties of key cinnamate esters are summarized below.

| Compound | Substituent | Primary Excited State Relaxation Pathway | Photostability Profile | |

| Methyl (E)-cinnamate | -H | -101.2 ± 1.0 | Moderate | |

| Methyl (Z)-cinnamate | -H | -117.9 ± 1.0 | N/A (Ground state) | Low (Reverts to E) |

| Octyl (E)-p-methoxycinnamate | -OCH | N/A | High (Ultrafast quenching) | |

| (E)-p-hydroxycinnamate | -OH | N/A | Nonradiative decay without barrier | Excellent |

(Data synthesized from calorimetric studies[1] and time-dependent density functional theory (TDDFT) calculations[5],[6].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of cinnamate stability cannot rely on a single analytical technique. The following protocols form a self-validating system: chromatographic data is structurally confirmed by NMR, while calorimetric data establishes the absolute thermodynamic baseline.

Protocol A: Photochemical Isomerization and HPLC-MS/NMR Quantification

Causality: This workflow determines the photostationary state and quantifies the

-

Sample Preparation: Dissolve the para-substituted cinnamate ester in a biologically relevant solvent (e.g., ethanol) to a concentration of 10

M. -

Controlled Irradiation: Expose the sample to a Xenon arc solar simulator (290–400 nm) at a controlled dose of 10–50 J/cm

. -

Kinetic Sampling: Draw 1 mL aliquots at 10-minute intervals to capture the kinetic profile of the isomerization.

-

HPLC-DAD-MS Analysis: Inject samples onto a C18 reverse-phase column. The planar, more hydrophobic

-isomer will elute later than the sterically hindered -

Structural Validation (NMR): Isolate the new chromatographic peak and perform

H-NMR. Confirm the vinylic proton coupling constants (

Protocol B: High-Temperature Microcalorimetry for Enthalpy Determination

Causality: While Protocol A measures kinetic photostability, Protocol B establishes the absolute ground-state thermodynamic baseline (

-

Instrument Calibration: Calibrate a Calvet microcalorimeter using a standard reference material (synthetic sapphire) to ensure precise heat capacity measurements.

-

Sample Introduction: Introduce 15 mg of the purified cinnamate ester into the drop-calorimeter cell maintained at 298.15 K.

-

Vaporization Measurement: Measure the enthalpy of vaporization (

) using the vacuum drop microcalorimetric technique. -

Data Integration: Combine the measured

with the enthalpy of formation in the liquid phase (obtained via oxygen bomb calorimetry) to derive the definitive gas-phase standard enthalpy of formation (

Mechanistic and Workflow Visualizations

Mechanistic pathway of E/Z photoisomerization and nonradiative decay in para-substituted cinnamates.

Self-validating experimental workflow for thermodynamic and photophysical profiling of cinnamates.

References

-

[5] Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. RSC Publishing.

-

[6] Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. ResearchGate.

-

[1] Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI.

-

[2] Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate.

-

[7] uv-filter octyl-methoxycinnamate omc: Topics by Science.gov. Science.gov.

-

[4] Quantitative Structure–Property Relationship (QSPR) Models for a Local Quantum Descriptor: Investigation of the 4- and 3-Substituted-Cinnamic Acid Esterification. PMC - NIH.

Sources

- 1. Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantitative Structure–Property Relationship (QSPR) Models for a Local Quantum Descriptor: Investigation of the 4- and 3-Substituted-Cinnamic Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. uv-filter octyl-methoxycinnamate omc: Topics by Science.gov [science.gov]

Photochemical Properties and Engineering Applications of Ethyl 4-Bromomethylcinnamate Derivatives

The following technical guide details the photochemical properties and experimental utility of Ethyl 4-bromomethylcinnamate derivatives.

Executive Summary

Ethyl 4-bromomethylcinnamate (E4BMC) represents a specialized class of "bifunctional photo-anchors." Unlike simple cinnamates used solely for UV absorption (sunscreens), E4BMC is engineered for molecular ligation . It possesses two distinct reactive centers:

-

The Bromomethyl Handle (

): A chemically reactive electrophile that allows for dark-state attachment to nucleophiles (amines, thiols, carboxylates) on polymers or biomolecules. -

The Cinnamate Core (

): A photo-responsive moiety capable of reversible

This duality makes E4BMC derivatives critical in designing photo-curable biodegradable elastomers , shape-memory polymers , and caged pharmaceutical intermediates .

Molecular Architecture & Reactivity

The utility of E4BMC relies on the orthogonality of its reactive sites. The bromomethyl group is stable under ambient light but highly reactive towards nucleophiles, while the alkene is stable towards nucleophiles but highly reactive under UV light.

Structural Analysis

-

Chromophore: The

-substituted cinnamate system provides a strong -

Absorption Max (

): Typically 280–310 nm (UVB region), depending on solvent polarity. -

Molar Extinction Coefficient (

):

The "Anchor-then-Lock" Strategy

The primary workflow for E4BMC involves a two-step process:

-

Chemical Anchoring (Dark Reaction): The bromine is displaced by a nucleophile (e.g., a cysteine residue on a protein or a hydroxyl group on a polymer).

-

Photochemical Locking (Light Reaction): UV irradiation induces dimerization, covalently linking two anchored strands.

Figure 1: The "Anchor-then-Lock" workflow utilizing the orthogonality of the bromomethyl and cinnamate groups.

Photochemical Mechanisms

Upon absorption of a photon, the cinnamate moiety enters an excited singlet state (

Photoisomerization

This is the dominant pathway in dilute solutions.

-

Mechanism: Rotation around the alkene double bond.

-

Kinetics: Extremely fast (

). -

Outcome: A photostationary state (PSS) containing both trans (

) and cis ( -

Significance: In drug delivery, this shape change can be used to "uncage" a drug or alter its binding affinity.

[2+2] Photocycloaddition (Dimerization)

This is the desired pathway for material crosslinking.

-

Mechanism: Two excited cinnamate alkenes align parallel to each other (distance

) and form two new covalent -

Regioselectivity: Depends on molecular alignment (Head-to-Head vs. Head-to-Tail).

-

Requirement: High local concentration. This is why E4BMC is effective after it has been attached to a polymer backbone—the polymer chain holds the cinnamates in close proximity.

Figure 2: Competing photochemical pathways. Crosslinking requires high local concentration to outcompete isomerization.

Experimental Protocols

Protocol A: Synthesis of Cinnamate-Functionalized Precursor

Objective: To attach the E4BMC motif to a nucleophilic substrate (e.g., a PEG-amine) without triggering photochemistry.

Reagents:

-

Ethyl 4-bromomethylcinnamate (1.0 eq)

-

Amino-PEG-Resin (Substrate, 1.0 eq)

-

Diisopropylethylamine (DIPEA, 2.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Preparation: Dissolve the Amino-PEG substrate in DMF under an inert atmosphere (

). -

Addition: Add DIPEA followed by the dropwise addition of Ethyl 4-bromomethylcinnamate.

-

Critical Step: Perform this step in an amber vial or wrapped in aluminum foil to prevent premature photo-degradation.

-

-

Reaction: Stir at room temperature for 12 hours. The bromine is displaced by the amine, forming a stable secondary amine linkage.

-

Purification: Precipitate the polymer in cold diethyl ether. Wash

to remove unreacted bromide. -

Validation:

should show the disappearance of the

Protocol B: UV-Induced Crosslinking

Objective: To induce the [2+2] cycloaddition for material hardening.

Equipment:

-

Mercury Arc Lamp or UV-LED array (

or broad spectrum -

Quartz cuvettes or glass slides.

Procedure:

-

Casting: Cast the functionalized precursor from Protocol A onto a glass slide to form a thin film. Allow solvent to evaporate.

-

Irradiation: Expose the film to UV light (

). -

Monitoring: Measure UV-Vis absorbance at 5-minute intervals.

-

Endpoint: The reaction is complete when the absorbance peak at

(attributed to the conjugated double bond) decreases and plateaus. The cyclobutane ring does not absorb in this region.

-

Quantitative Data Summary

The following table summarizes the key physical and photochemical parameters for Ethyl 4-bromomethylcinnamate derivatives.

| Parameter | Value / Range | Notes |

| Molecular Weight | 269.14 g/mol | Base molecule (Br-Cinnamate) |

| 285 – 310 nm | Solvent dependent (Red-shifted in polar solvents) | |

| Photoreaction Quantum Yield ( | 0.1 – 0.4 | Highly dependent on matrix rigidity and alignment |

| Isomerization Rate ( | Extremely fast, competes with fluorescence | |

| Dimerization Limit | ~80% Conversion | Steric constraints in polymer networks often prevent 100% conversion |

| Thermal Stability | Stable up to 150°C | Bromomethyl group may degrade >100°C if nucleophiles are present |

References

-

Santa Cruz Biotechnology. Ethyl 4-Bromomethylcinnamate Product Data. Retrieved from

-

Lentz, P., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow. Angewandte Chemie . Retrieved from

-

Kishimoto, T., et al. (2014). Excited-State Dynamics of Cinnamate-Based Sunscreens. Journal of Physical Chemistry Letters . Retrieved from

-

Nijenhuis, W.F., et al. (2012). Photoisomerization of Cinnamic Acid Derivatives. Chemical Society Reviews . Retrieved from

-

BenchChem. Ethyl 4-bromo-2-methylbutanoate as a Pharmaceutical Intermediate. Retrieved from

Molecular Weight and Formula Analysis for Ethyl 4-bromomethylcinnamate: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, Ethyl 4-bromomethylcinnamate (also known as Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate) serves as a highly versatile electrophilic intermediate. As a Senior Application Scientist, I approach the characterization of this compound not merely as a collection of physical constants, but as a dynamic system of reactivity. This whitepaper provides an in-depth analysis of its molecular weight, empirical formula, synthetic pathways, and downstream pharmacological applications, grounded in self-validating experimental protocols.

Physicochemical Profiling & Structural Analysis

The utility of Ethyl 4-bromomethylcinnamate stems from its bifunctional nature: it possesses a highly reactive benzylic bromide optimized for nucleophilic substitution, and an

The precise molecular formula is C₁₂H₁₃BrO₂ . The molecular weight calculation is a foundational metric for mass spectrometry validation:

-

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| CAS Number | 60682-98-6 | Unique registry identifier for sourcing and compliance[2]. |

| Molecular Formula | C₁₂H₁₃BrO₂ | Dictates the isotopic distribution pattern observed in MS[4]. |

| Molecular Weight | 269.13 g/mol | Critical for stoichiometric calculations during synthesis[2]. |

| Density | 1.370 g/mL (at 25 °C) | High density driven by the heavy bromine atom[3]. |

| Stereochemistry | (E)-isomer (Trans) | The trans-geometry minimizes steric clash between the aryl ring and the ester group, ensuring thermodynamic stability[4][5]. |

Synthetic Methodology: Wohl-Ziegler Halogenation

To synthesize Ethyl 4-bromomethylcinnamate, we employ the Wohl-Ziegler reaction. This is not a simple mixing of reagents; it requires precise kinetic control to ensure the bromine radical attacks the benzylic position rather than adding across the trans-alkene double bond.

Protocol: Benzylic Bromination Workflow

-

Preparation: Dissolve Ethyl 4-methylcinnamate (1.0 eq) in a non-polar, unreactive solvent (e.g., trifluorotoluene or carbon tetrachloride).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Benzoyl Peroxide (BPO, 0.05 eq).

-

Causality: NBS is strictly chosen because its low solubility provides a steady, minute concentration of molecular bromine. This kinetic bottleneck prevents unwanted electrophilic addition across the alkene, favoring radical substitution[6].

-

-

Initiation: Reflux the mixture under an inert argon atmosphere for 4-6 hours.

-

Causality: Thermal energy induces the homolytic cleavage of the weak O-O bond in BPO, generating benzoyloxy radicals that initiate the radical chain reaction.

-

-

Monitoring: Monitor via Thin Layer Chromatography (TLC). The reaction is visually self-validating: the dense NBS powder at the bottom of the flask converts to succinimide, which floats to the surface upon completion.

-

Workup & Purification: Filter the succinimide byproduct. Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize acidic byproducts, concentrate under reduced pressure, and purify via flash column chromatography.

Figure 1: Radical halogenation workflow for synthesizing Ethyl 4-bromomethylcinnamate.

Analytical Characterization Protocols (Self-Validating System)

To guarantee scientific integrity, the synthesized compound must be subjected to a self-validating analytical matrix. Each technique confirms a different aspect of the C₁₂H₁₃BrO₂ formula.

Protocol: Structural Validation Matrix

-

Mass Spectrometry (ESI-MS):

-

Method: Dilute the sample in HPLC-grade methanol and inject into an ESI-TOF mass spectrometer in positive ion mode.

-

Self-Validation: You must observe an isotopic doublet at m/z 269 and 271 in a nearly 1:1 ratio. Causality: Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~50:50 ratio. This distinct pattern definitively confirms both the molecular weight and the successful incorporation of exactly one bromine atom.

-

-

Nuclear Magnetic Resonance (¹H NMR):

-

Method: Dissolve 5 mg of the product in 0.5 mL of CDCl₃ with 0.03% TMS. Acquire at 400 MHz[7].

-

Self-Validation: Look for the disappearance of the benzylic methyl singlet (~2.3 ppm) and the emergence of a new singlet at ~4.4–4.5 ppm . Causality: The highly electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield. The preservation of doublets at ~6.4 ppm and ~7.6 ppm confirms the trans-alkene remains intact.

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Method: Prepare a KBr pellet and scan from 4000 to 400 cm⁻¹[7].

-

Self-Validation: A sharp, intense peak at ~1710 cm⁻¹ confirms the conjugated ester carbonyl (C=O) stretch, while a distinct band between 600–500 cm⁻¹ confirms the C-Br bond.

-

Figure 2: Analytical decision tree for structural validation via MS, NMR, and IR.

Pharmacological Applications & Mechanistic Insights

Ethyl 4-bromomethylcinnamate is not an end-product; it is a critical stepping stone in drug development. Its precise molecular architecture enables several key pharmacological pathways:

-

Synthesis of Ozagrel: The compound acts as a primary electrophile. Alkylation of imidazole with Ethyl 4-bromomethylcinnamate yields an ethyl ester intermediate. Subsequent saponification (hydrolysis of the ester) produces Ozagrel , a potent thromboxane A2 synthase inhibitor utilized clinically to treat cerebral vasospasm and asthma[6].

-

5α-Reductase Inhibition: It is utilized in the preparation of cinnamamide derivatives acting as 5α-reductase inhibitors[2]. Mechanistic Causality: The bromomethyl group introduces unique steric hindrance that disrupts natural substrate binding (testosterone) in the enzyme's active site, while the ethyl ester enhances lipophilicity, promoting cellular membrane permeability[1].

-

Latent HIV-1 Eradication: Recent advancements have utilized this compound as an intermediate in synthesizing non-iron metallodrugs (epigenetic modulators). These derivatives induce targeted oxidative stress and inhibit thioredoxin reductase, effectively activating latent HIV-1 reservoirs from quiescence so they can be targeted by standard antiretroviral therapy[7].

Figure 3: Pharmacological pathways and applications of Ethyl 4-bromomethylcinnamate.

References

-

Wikipedia. "Ozagrel - Synthesis". [Link]

-

American Chemical Suppliers. "Ethyl 4-bromomethylcinnamate suppliers USA". [Link]

-

GSRS (Global Substance Registration System). "ETHYL 3-(4-(BROMOMETHYL)PHENYL)-2-PROPENOATE". [Link]

-

Inxight Drugs (NCATS). "Ethyl 3-[4-(bromomethyl)phenyl]-2-propenoate".[Link]

- Google Patents. "US4780558A - Sulfone compounds".

- Google Patents. "EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide".

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. ethyl 4-bromomethylcinnamate suppliers USA [americanchemicalsuppliers.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Ethyl 3-[4-(bromomethyl)phenyl]-2-propenoate [drugs.ncats.io]

- 6. Ozagrel - Wikipedia [en.wikipedia.org]

- 7. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google Patents [patents.google.com]

The History, Discovery, and Mechanistic Applications of Bromomethylcinnamate Derivatives in Modern Drug Development

Executive Summary

Bromomethylcinnamate derivatives—most notably methyl and ethyl 4-(bromomethyl)cinnamate—have transitioned from niche electrophilic probes into foundational building blocks in targeted therapeutics. Historically conceptualized as affinity labels for the covalent modification of serine proteases, the unique structural dynamics of the cinnamate backbone (an α,β-unsaturated ester coupled with a highly reactive benzylic bromide) have unlocked new paradigms in medicinal chemistry. Today, these derivatives are indispensable in the synthesis of thromboxane A2 synthase inhibitors, epigenetic modulators (Class I HDAC inhibitors), and 5-alpha-reductase inhibitors. This technical guide explores the history, structural causality, and self-validating experimental protocols surrounding these critical compounds.

Introduction & Historical Discovery

The discovery and utilization of bromomethylcinnamate derivatives map closely to the evolution of rational drug design. Early biochemical research frequently employed halomethyl compounds (such as chloromethyl and bromomethyl ketones) as irreversible affinity labels to map the active sites of enzymes like α-chymotrypsin.

However, as medicinal chemistry advanced, researchers recognized that the cinnamate backbone offered a unique geometric rigidity. The trans (E) double bond provides a linear, hydrophobic vector, while the terminal ester allows for modular tuning of lipophilicity and electronic distribution. When equipped with a bromomethyl group at the para or meta position, the molecule becomes a highly versatile electrophile. This bifunctional nature catalyzed its adoption in modern drug discovery, transitioning it from a mere biochemical probe to a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].

Chemical Properties & Structural Dynamics

The utility of bromomethylcinnamates in drug design is governed by strict structure-activity relationships (SAR) and physicochemical parameters. The bromomethyl group undergoes rapid SN2 nucleophilic substitutions due to the stabilization of the transition state by the adjacent aromatic ring (benzylic activation). Meanwhile, the ester moiety (methyl or ethyl) dictates the molecule's solubility and membrane permeability.

Table 1: Physicochemical Properties of Methyl 4-(bromomethyl)cinnamate

Data summarized to highlight causality in drug design workflows.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Weight | 255.11 g/mol | Low MW allows it to serve as a highly efficient fragment/linker without violating Lipinski's Rule of 5 in the final API[2]. |

| XLogP3 | 3.2 | High lipophilicity aids in membrane permeability; crucial for targeting intracellular enzymes like HDACs[2]. |

| Topological Polar Surface Area | 26.3 Ų | Low TPSA ensures the linker region remains hydrophobic, ideal for fitting into the hydrophobic channels of target proteins[2]. |

| Melting Point | 62-63 °C | Solid at room temperature, facilitating easy handling, purification by recrystallization, and long-term storage stability[2]. |

Key Mechanistic Applications in Drug Discovery

Thromboxane A2 Synthase Inhibition (Ozagrel)

Ozagrel, a potent antithrombotic agent, relies entirely on methyl 4-(bromomethyl)cinnamate for its synthesis[1]. The para-substitution of the cinnamate perfectly spaces the basic imidazole nitrogen to coordinate with the heme iron in thromboxane A2 synthase. The rigid cinnamate tail mimics the endogenous arachidonic acid substrate, competitively blocking the enzyme and preventing platelet aggregation.

Epigenetic Modulation (HDAC Inhibitors)

Histone deacetylases (HDACs) are critical targets in oncology and latent viral infections (e.g., HIV-1)[3]. Bromomethylcinnamates are used to construct the classic three-component pharmacophore of HDAC inhibitors (such as Panobinostat analogues): a zinc-binding group, a hydrophobic linker, and a surface recognition cap[4]. The cinnamate moiety serves as the ideal hydrophobic linker, fitting perfectly into the narrow, 11 Å tubular active site of Class I HDACs, while the bromomethyl group acts as an attachment point for diverse cap groups, enabling the development of dual PD-L1/HDAC inhibitors[5].

Endocrine Modulation (5-alpha-reductase)

Ethyl 4-bromomethylcinnamate exhibits direct inhibitory activity against 5-alpha-reductase. The mechanism relies on specific steric hindrance introduced by the bromomethyl group, which disrupts natural substrate binding, while the ethyl ester enhances lipophilicity to promote necessary membrane permeability[6].

Mechanistic Probes in Organic Synthesis

Beyond therapeutics, these derivatives are heavily utilized as mechanistic probes. For instance, (Z)-ethyl α-cyano-β-bromomethylcinnamate has been utilized to investigate the hydrogen-atom-donating ability and aromatization mechanisms of Hantzsch ester radical cations[7]. Furthermore, they serve as highly regioselective electrophiles in Morita-Baylis-Hillman (MBH) reactions to form complex P-C bonds with phosphorus nucleophiles[8].

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen. The following protocols are designed as self-validating systems to ensure maximum yield and mechanistic integrity.

Protocol 1: Synthesis of Ozagrel Core via SN2 Alkylation

Objective: Covalent attachment of the imidazole pharmacophore to the cinnamate backbone. Causality & Design: This reaction utilizes a Finkelstein-type in situ catalysis. Adding a catalytic amount of potassium iodide (KI) converts the bromomethyl group to a highly reactive iodomethyl intermediate. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild base to deprotonate imidazole without causing premature hydrolysis of the methyl ester. Acetonitrile provides a polar aprotic environment that solvates the potassium cations while leaving the imidazole anion highly nucleophilic[9].

Step-by-Step Methodology:

-

Preparation: Suspend imidazole (1.2 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetonitrile (0.2 M relative to substrate). Stir at room temperature for 15 minutes to initiate deprotonation.

-

Catalysis: Add KI (0.1 eq) to the suspension.

-

Electrophile Addition: Dissolve methyl 4-(bromomethyl)cinnamate (1.0 eq) in a minimal volume of acetonitrile and add dropwise to the reaction mixture to prevent bis-alkylation.

-

Thermal Activation: Heat the reaction to 50°C and maintain for 8 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot (Rf ~0.7) and the appearance of a highly polar product spot (Rf ~0.2) validates complete conversion.

-

Workup: Filter the heterogeneous mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure, extract with ethyl acetate/water, and purify via flash column chromatography to yield the methyl ozagrel intermediate.

Workflow for the synthesis of Ozagrel via SN2 alkylation.

Protocol 2: Construction of the HDAC Inhibitor Zinc-Binding Pharmacophore

Objective: Conversion of the bromomethylcinnamate intermediate into a hydroxamic acid-based epigenetic modulator. Causality & Design: Class I HDAC inhibitors require a hydroxamic acid moiety to chelate the catalytic Zn(II) ion at the bottom of the enzyme's hydrophobic pocket[4]. Direct conversion of the methyl ester to a hydroxamic acid using hydroxylamine avoids multi-step saponification and re-coupling, maximizing yield and preventing degradation of the sensitive α,β-unsaturated system.

Step-by-Step Methodology:

-

Linker Assembly: React methyl 4-(bromomethyl)cinnamate with the desired amine-bearing cap group (e.g., a biphenyl or indole derivative) in DMF using N,N-Diisopropylethylamine (DIEA) as a non-nucleophilic base[5].

-

Purification: Isolate the coupled methyl ester intermediate via precipitation in cold water, exploiting the high lipophilicity of the cinnamate core.

-

Hydroxaminolysis: Dissolve the intermediate in a 1:1 mixture of THF/MeOH. Add an excess of 50% aqueous hydroxylamine (NH₂OH) and a catalytic amount of sodium hydroxide (NaOH) at 0°C.

-

Self-Validation (Colorimetric Assay): To validate the formation of the hydroxamic acid, take a 10 µL aliquot and treat it with a 1% FeCl₃ solution. A rapid color change to deep purple/red confirms the successful formation of the chelating hydroxamic acid group.

-

Isolation: Neutralize the reaction with 1M HCl to pH 7, extract with ethyl acetate, and crystallize the final dual-inhibitor compound.

Pharmacophore model of cinnamoyl-based HDAC inhibitors.

References

- 5 α-Reductase Inhibitors | SCBT - Santa Cruz Biotechnology, scbt.com.

- Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google P

- Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC, nih.gov.

- Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms - PMC, nih.gov.

- Quantitative Estimation of the Hydrogen-Atom-Donating Ability of 4-Substituted Hantzsch Ester Radical C

- P-C bond formation in reactions of Morita-Baylis-Hillman adducts with phosphorus nucleophiles - ResearchGate, researchg

- Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium, sdqh-chem.com.

- Methyl 3-[4-(bromomethyl)

- Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem, nih.gov.

Sources

- 1. Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium [sdqh-chem.com]

- 2. Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google Patents [patents.google.com]

- 4. Carboxamide-Bearing Panobinostat Analogues Designed To Interact with E103-D104 at the Cavity Opening of Class I HDAC Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

The Reactivity of the α,β-Unsaturated Ester in Cinnamates: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide:

Abstract

Cinnamic acid and its ester derivatives (cinnamates) are a class of naturally occurring compounds that serve as a foundational scaffold in medicinal chemistry and drug development.[1][2] Their prevalence in nature and wide spectrum of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—make them attractive starting points for the synthesis of novel therapeutic agents.[3][4][5] The core of their chemical versatility and biological function lies in the reactivity of the α,β-unsaturated ester moiety. This technical guide provides an in-depth exploration of the key reactions governing cinnamate chemistry, focusing on the underlying mechanisms, experimental considerations, and strategic applications in the design of bioactive molecules. We will delve into conjugate additions, cycloadditions, and reductions, offering field-proven insights and detailed protocols for researchers aiming to harness the synthetic potential of this privileged scaffold.

The Cinnamate Scaffold: An Overview of Structure and Reactivity

The Electronic Landscape of the α,β-Unsaturated Ester System

The characteristic reactivity of cinnamates is dictated by the conjugated system formed by the phenyl ring, the alkene (C=C double bond), and the ester carbonyl (C=O). This extended π-system delocalizes electron density across the molecule, creating distinct electrophilic sites. The primary sites for chemical transformation are:

-

The β-Carbon: Due to resonance with the electron-withdrawing ester group, the β-carbon is electron-deficient and serves as a prime target for nucleophilic attack in what is known as a conjugate or Michael addition.

-

The Alkene Double Bond: The C=C bond can participate in cycloaddition reactions and is susceptible to reduction.

-

The Ester Carbonyl: This group can undergo nucleophilic acyl substitution, primarily hydrolysis or conversion to amides, which is crucial for modulating physicochemical properties.[6]

The interplay between these sites allows for a diverse range of chemical modifications, making the cinnamate core a highly adaptable template for building molecular libraries.

Caption: Key reactive sites on the cinnamate scaffold.

Conjugate Addition: The Michael Reaction

The Michael addition, or 1,4-conjugate addition, is a cornerstone of C-C bond formation and is arguably the most significant reaction involving the cinnamate scaffold for drug discovery.[7][8] It involves the addition of a nucleophile (the Michael donor) to the electron-deficient β-carbon of the α,β-unsaturated system (the Michael acceptor).

Mechanism and Causality

The reaction proceeds via the attack of a nucleophile on the β-carbon, which pushes electron density through the conjugated system to form an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. The thermodynamic driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C π-bond.[8] It is important to note that cinnamates are often less reactive Michael acceptors compared to analogues like chalcones, due to the stabilizing effect of the phenyl group on the double bond.[9][10] Consequently, reactions may require strong nucleophiles or base catalysis to proceed efficiently.

Caption: Generalized mechanism of the Michael addition reaction.

Thia-Michael Addition: A Key Tool for Covalent Inhibitors

A particularly relevant variant in drug development is the thia-Michael addition, which uses a thiol nucleophile (e.g., the cysteine residue in a protein). This reaction is central to the mechanism of many covalent drugs, where the cinnamate moiety acts as a "warhead" that forms an irreversible covalent bond with a target protein. While the uncatalyzed reaction with simple thiols can be slow, the reaction with cysteine residues in an enzyme's active site can be significantly accelerated.[10]

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Dodecanethiol to Ethyl Cinnamate

This protocol describes a representative thia-Michael addition. The choice of a non-polar thiol and a common cinnamate ester makes this a robust model system.

Materials:

-

Ethyl cinnamate (1.0 mmol, 176.2 mg)

-

1-Dodecanethiol (1.1 mmol, 222.6 mg, 264 µL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30.4 mg, 30 µL)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl cinnamate (1.0 mmol).

-

Dissolve the ethyl cinnamate in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-dodecanethiol (1.1 mmol) to the solution via syringe.

-

Add the DBU catalyst (0.2 mmol) dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 9:1 Hexane:Ethyl Acetate). The disappearance of the ethyl cinnamate spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure β-thioether adduct.

Characterization:

-

¹H and ¹³C NMR: Confirm the structure by observing the disappearance of the alkene proton signals and the appearance of new aliphatic protons corresponding to the newly formed C-C single bond backbone.[11]

-

Mass Spectrometry (MS): Verify the molecular weight of the final product.[12]

Photochemical [2+2] Cycloaddition Reactions

[2+2] cycloadditions provide a powerful method for constructing four-membered cyclobutane rings, which are prevalent scaffolds in numerous natural products.[13] For cinnamates, these reactions are typically initiated by UV light or visible-light photocatalysis.[14][15]

The reaction involves the dimerization of two cinnamate molecules. The regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity are critical challenges. Regioselectivity is often controlled by π-π stacking interactions of the phenyl rings, favoring head-to-head adducts.[13] Diastereoselectivity can be influenced by the electronic nature of substituents or through the use of covalent templates that pre-organize the reactants.[16]

Caption: Workflow for a diastereoselective [2+2] cycloaddition.[16]

Selective Reduction of the Alkene Bond

Reducing the α,β-double bond of cinnamates provides access to saturated phenylpropanoate derivatives, which often exhibit distinct biological profiles from their unsaturated precursors. The key challenge is achieving this reduction with high chemoselectivity, leaving the ester and phenyl ring intact.

Several methodologies exist, each with distinct advantages and limitations.

| Methodology | Typical Reagents/System | Selectivity & Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yields, well-established. Can reduce the double bond selectively under controlled conditions. | Over-reduction of the phenyl ring or carbonyl can occur under harsh conditions. Functional group tolerance can be an issue. |

| Biocatalytic Reduction | Ene-Reductases (ENEs), NADH/NADPH cofactor | Excellent chemo-, regio-, and stereoselectivity. Operates under mild aqueous conditions.[17][18] | Requires specific enzymes; substrate scope can be limited. The ester group may require activation for efficient conversion.[18] |

| Photochemical Reduction | Organophotocatalyst (e.g., 4CzIPN), H-atom donor (e.g., formate) | Mild conditions, high functional group tolerance (halogens, etc.). Avoids high-pressure H₂.[19] | May require screening of photocatalysts and donors. Can be sensitive to oxygen. |

| Electrochemical Reduction | Cathodic reduction, sacrificial anode (e.g., Mg) | Can be tuned by adjusting electrode potential. Can be coupled with carboxylation.[20] | Requires specialized equipment. Electrolyte and solvent choice are critical. |

Applications in Drug Discovery

The predictable and versatile reactivity of the cinnamate core makes it a powerful tool in modern drug discovery.

Structure-Activity Relationship (SAR) Studies

The ease of modifying the three key reactive sites allows for the systematic generation of analogues to probe structure-activity relationships. For example, libraries of cinnamate amides and esters can be synthesized to optimize properties like lipophilicity and cell permeability, which are critical for bioavailability.[6][21]

Multi-Target Drug Design

The cinnamate scaffold can be conjugated with other pharmacophores to create hybrid molecules designed to interact with multiple biological targets simultaneously.[1] This is a promising strategy for treating complex, multifactorial diseases.[22]

Caption: A typical workflow for the discovery of bioactive cinnamate derivatives.[21]

Conclusion and Future Outlook

The α,β-unsaturated ester of the cinnamate scaffold is a hub of chemical reactivity that has been expertly exploited by nature and chemists alike. Its capacity to undergo conjugate additions, cycloadditions, and selective reductions provides a reliable and versatile toolkit for the synthesis of complex and biologically active molecules. For professionals in drug development, a deep understanding of these reaction mechanisms and the factors that control them is essential for the rational design of next-generation therapeutics. Future advancements will likely focus on developing more sophisticated catalytic systems—particularly for asymmetric transformations—and further integrating the cinnamate scaffold into multi-target and covalent drug design paradigms.

References

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC.[Link]

-

Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Royal Society of Chemistry.[Link]

-

Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Chemical Communications (RSC Publishing).[Link]

-

Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. PMC.[Link]

-

Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Chemical Communications (RSC Publishing). DOI:10.1039/C7CC06710K. [Link]

-

Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. PubMed.[Link]

-

Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. IBS Publications Repository.[Link]

-

Kinetic studies in ester hydrolysis. Indian Academy of Sciences.[Link]

-

Biocatalytic Reduction of Activated Cinnamic Acid Derivatives : Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes. Academia.edu.[Link]

-

Electrochemical Reduction and Carboxylation of Ethyl Cinnamate in MeCN. ResearchGate.[Link]

-

Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. ResearchGate.[Link]

-

Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. International Journal of Scientific Research.[Link]

-

Polarographic Reduction of p-Substituted Cinnamic Acids and Esters. J-STAGE.[Link]

-

Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]

-

Role of Cinnamate and Cinnamate Derivatives in Pharmacology. ResearchGate.[Link]

-

Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water- Methanol Mixture. International Journal of Scientific Research.[Link]

-

Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. PMC.[Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science.[Link]

-

Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. ACS Publications.[Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.[Link]

-

Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl)‐2,6‐dimethylphenyl‐3,5‐dinitrobenzoate to 4‐nitro‐5‐styrylisoxazoles. ResearchGate.[Link]

-

Cinnamic acid. Wikipedia.[Link]

-

Reduction of cinnamic acid to cinnamaldehyde and alcohol. PubMed.[Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PMC.[Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. MDPI.[Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.[Link]

-

The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. PMC.[Link]

-

Michael addition reaction. Wikipedia.[Link]

-

¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). ResearchGate.[Link]

-

Reduce cinnamaldehyde to hydrocinnamaldehyde. Sciencemadness Discussion Board.[Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. chemport.cas.org.[Link]

-

Biocatalytic Reduction of Activated Cinnamic Acid Derivatives: Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes. ResearchGate.[Link]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]

-

Effect of the Alkyl Side Chain of Antitrypanosomal Cinnamate, p-Coumarate, and Ferulate n-Alkyl Esters Using Multivariate Analysis and Computer-Aided Drug Design. SciELO.[Link]

-

Steric effects. Wikipedia.[Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.[Link]

Sources

- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 13. Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]

- 17. (PDF) Biocatalytic Reduction of Activated Cinnamic Acid Derivatives : Asymmetric reduction of C=C double bonds using Johnson Matthey enzymes [academia.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

Unlocking the Pharmacological Potential of Cinnamic Acid Derivatives: A Technical Guide to Biological Activities and Evaluation Protocols

Introduction to the Cinnamoyl Scaffold

Cinnamic acid (3-phenylprop-2-enoic acid) and its derivatives (CADs) represent a highly versatile class of naturally occurring and synthetically modifiable compounds. Abundant in Cinnamomum cassia and various plant resins, the core structure of CADs features a phenyl ring, an

Structure-Activity Relationship (SAR) & Mechanistic Pathways

Understanding the causality behind the biological efficacy of CADs requires a deep dive into their Structure-Activity Relationships (SAR).

Antioxidant Activity: The Power of Resonance

The antioxidant superiority of CADs over their benzoic acid counterparts is fundamentally driven by the propenoic side chain. When a hydroxycinnamic acid (e.g., caffeic or ferulic acid) donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting phenoxyl radical is highly stabilized by resonance delocalization across the conjugated

Anticancer Activity: Multi-Target Modulation

CADs exhibit potent antiproliferative effects through several interconnected mechanisms. They are known to inhibit DNA synthesis, disrupt tubulin polymerization, and act as histone deacetylase (HDAC) inhibitors[5],[1]. Crucially, CADs inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB, thereby downregulating the transcription of pro-inflammatory and pro-survival cytokines (like TNF-α and IL-6)[6]. Simultaneously, they upregulate pro-apoptotic proteins such as caspase-3, driving malignant cells toward programmed cell death[6],[1].

Figure 1: Multi-target pharmacological mechanisms of Cinnamic Acid Derivatives.

Antimicrobial Activity: Membrane Disruption

The antimicrobial efficacy of CADs is heavily dependent on lipophilicity and electrophilicity. For instance, cinnamaldehyde exhibits significantly higher antibacterial activity than pure cinnamic acid because the highly reactive aldehyde group readily forms Schiff bases with primary amines in bacterial membrane proteins, disrupting intracellular pH and ATPase activity[6],[7]. Among the hydroxycinnamic acids, the antibacterial potency generally follows the order: p-coumaric acid > caffeic acid > ferulic acid[7].

Quantitative SAR Data Synthesis

To facilitate rational drug design, the following table summarizes the structural modifications and corresponding biological activities of key CADs.

| Compound Name | Structural Modification | Primary Biological Activity | Key Mechanistic Insight |

| Caffeic Acid | 3,4-dihydroxy substitution | Antioxidant / Hepatoprotective | Ortho-dihydroxy groups provide optimal H-donation and radical resonance stabilization[8],[1]. |

| Ferulic Acid | 4-hydroxy-3-methoxy substitution | Hypolipidemic / Antioxidant | Decreases LDL peroxidation and inhibits hepatic cholesterol synthesis[4]. |

| p-Coumaric Acid | 4-hydroxy substitution | Antibacterial / Anti-inflammatory | High membrane permeability; disrupts bacterial ATPase activity[4],[7]. |

| Cinnamaldehyde | Carboxylic acid reduced to aldehyde | Broad-spectrum Antimicrobial | Aldehyde group covalently binds to bacterial proteins via Schiff base formation[7],[9]. |

| 3,4,5-Trihydroxycinnamate decyl ester | Esterification with long-chain alkyl | Anticancer (Breast Cancer MCF-7) | Enhanced lipophilicity increases cellular uptake; IC50 ~3.2 µM via cell cycle arrest[6]. |

Standardized Experimental Protocols

A robust scientific claim is only as strong as the assay used to measure it. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in biochemical causality and rigorous control integration.

Antioxidant Evaluation: DPPH Radical Scavenging Assay

Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable, nitrogen-centered free radical with a deep purple color (absorbance at 517 nm). When a CAD donates a hydrogen atom, DPPH is reduced to the yellow diphenylpicrylhydrazine. The decrease in absorbance is directly proportional to the CAD's antioxidant capacity[4]. Self-Validating Controls:

-

Positive Control: Trolox or Ascorbic Acid (benchmarks maximum physiological scavenging).

-

Blank Control: Solvent + DPPH (establishes the 0% inhibition baseline).

Step-by-Step Methodology:

-

Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

-

Prepare serial dilutions of the CAD (e.g., 10–100 µM) in methanol.

-

In a 96-well plate, mix 100 µL of the CAD solution with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes (allowing the H-transfer reaction to reach equilibrium).

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate % Scavenging Activity: [(Abs_blank - Abs_sample) / Abs_blank] × 100. Determine the IC50 via non-linear regression.

Anticancer Evaluation: MTT Cell Viability Assay

Causality: The MTT assay measures cellular metabolic activity as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals. Dead cells, lacking active mitochondria, cannot perform this reduction[6]. Self-Validating Controls:

-

Vehicle Control: Cells treated with 0.1% DMSO (establishes 100% viability).

-

Positive Control: Doxorubicin or Cisplatin (validates assay sensitivity to known cytotoxins).

Figure 2: Logical workflow of the MTT Cell Viability Assay for evaluating CAD cytotoxicity.

Step-by-Step Methodology:

-

Seed cancer cells (e.g., MCF-7 or MDA-MB-231) at a density of

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow adherence. -

Aspirate media and apply serial dilutions of CADs (e.g., 1–100 µM) in fresh media. Incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystallization.

-

Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of DMSO to each well to solubilize the formazan.

-

Agitate the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm.

Antimicrobial Evaluation: Broth Microdilution Assay (MIC)

Causality: This assay exposes microbial strains to a concentration gradient of CADs in a liquid nutrient medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely prevents visible microbial replication (turbidity), indicating the threshold of bacteriostatic or fungistatic activity[7]. Self-Validating Controls:

-

Sterility Control: Uninoculated broth (ensures no baseline contamination).

-

Growth Control: Inoculated broth without CAD (ensures strain viability).

Step-by-Step Methodology:

-

Prepare a standardized microbial suspension matching a 0.5 McFarland standard (

CFU/mL). Dilute to a final working concentration of -

In a 96-well plate, perform two-fold serial dilutions of the CAD (e.g., from 1024 µg/mL down to 1 µg/mL) across the columns.

-

Inoculate each test well with 50 µL of the standardized microbial suspension.

-

Incubate the plate at 37°C for 18–24 hours.

-

Visually inspect for turbidity or use a spectrophotometer (OD 600 nm) to determine the MIC.

Future Perspectives: Overcoming Pharmacokinetic Barriers

While the in vitro efficacy of CADs is undisputed, their clinical translation is often hindered by rapid metabolism in the peripheral circulation and poor aqueous solubility. The future of CAD-based therapeutics lies in advanced drug delivery systems. Recent studies have demonstrated that encapsulating cinnamic acid in Poly(lactic-co-glycolic acid) nanoparticles (PLGA-NPs) significantly enhances its bioavailability, dissolution rate, and targeted cytotoxicity against metastatic breast cancer models in vivo[1]. Hybridization techniques—fusing the cinnamoyl moiety with other pharmacophores—also present a highly promising frontier for discovering next-generation, selective therapeutic agents[5].

References

- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.

- Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Rel

- Pharmacological Potential of Cinnamic Acid and Deriv

- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv

- Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis.

- Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. Royal Society of Chemistry (RSC).

- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.

- Cinnamic Acid Derivatives as Anticancer Agents-A Review. Bentham Science Publishers.

- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.

Sources

- 1. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for nucleophilic substitution using Ethyl 4-bromomethylcinnamate

Application Note & Protocol: Nucleophilic Substitution with Ethyl 4-bromomethylcinnamate

Part 1: Executive Summary & Strategic Logic

The Compound:

Ethyl 4-bromomethylcinnamate is a bifunctional electrophile. It contains a highly reactive benzylic bromide (primary alkyl halide) and an

The Challenge:

The primary objective in nucleophilic substitution is to selectively displace the bromide (

The Solution:

Success relies on Kinetic Control . The benzylic position is significantly more electrophilic toward "soft" and good nucleophiles (thiols, amines, azides) than the Michael position. By selecting non-polar or polar aprotic solvents and mild bases, we maximize the rate of

Critical Safety Warning: Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) and eye protection are non-negotiable.

Part 2: Mechanistic Insight & Reaction Pathways

The following diagram illustrates the competing pathways. Our protocols are designed to force the reaction down the Path A (

Figure 1: Reaction landscape. Path A is favored by soft nucleophiles and mild conditions.

Part 3: General Considerations & Solvent Selection

To ensure reproducibility, select conditions based on the nucleophile type.

| Parameter | Recommendation | Rationale |

| Solvent | DMF, MeCN, THF | Polar aprotic solvents accelerate |

| Base | Strong enough to deprotonate the nucleophile; weak enough to avoid ester hydrolysis or elimination. | |

| Temperature | 0°C to RT | Lower temperatures favor the lower activation energy of |

| Concentration | 0.1 M - 0.2 M | Moderate concentration prevents intermolecular polymerization. |

Part 4: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Secondary/Tertiary Amines

Reagents:

-

Ethyl 4-bromomethylcinnamate (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF[2]

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in anhydrous MeCN (0.15 M concentration relative to bromide).

-

Activation: Add

(2.0 equiv). Stir at Room Temperature (RT) for 10 minutes. -

Addition: Dissolve Ethyl 4-bromomethylcinnamate (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Dropwise addition keeps the concentration of the electrophile low, minimizing the risk of double-alkylation if the amine is primary.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear; product will be more polar. -

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.[3]

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: C-S Bond Formation (Thiolation)

Target: Thioethers

Reagents:

-

Ethyl 4-bromomethylcinnamate (1.0 equiv)

-

Thiol (1.05 equiv)

-

Base:

(1.2 equiv)[2] -

Solvent: DCM or THF

Procedure:

-

Preparation: Dissolve Ethyl 4-bromomethylcinnamate (1.0 equiv) in DCM (0.2 M) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Why? Thiols are highly nucleophilic (

is very fast). Cooling suppresses side reactions completely.

-

-

Addition: Add

(1.2 equiv), followed by the slow addition of the Thiol (1.05 equiv). -

Reaction: Allow to warm to RT naturally. Stir for 1–2 hours.

-

Workup: Wash organic layer with 1M HCl (to remove excess amine) and then saturated

. Dry and concentrate.

Protocol C: C-O Bond Formation (Etherification)

Target: Ethers (Phenols/Alcohols)

Reagents:

-

Ethyl 4-bromomethylcinnamate (1.0 equiv)

-

Phenol/Alcohol (1.1 equiv)

-

Base:

(2.0 equiv) for Phenols; NaH (1.1 equiv) for Aliphatic Alcohols -

Solvent: Acetone (for Phenols) or DMF (for Alcohols)

Procedure (Phenols):

-

Preparation: Combine Phenol (1.1 equiv) and

(2.0 equiv) in Acetone. Stir for 15 mins. -

Addition: Add Ethyl 4-bromomethylcinnamate (1.0 equiv).

-

Reaction: Reflux (approx. 56°C) for 4–6 hours.

-

Note: Phenoxides are weaker nucleophiles than thiols; mild heat is often required.

-

-

Workup: Filter off solids (

, excess base). Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol), then brine.

Part 5: The Self-Validating System (Troubleshooting)

A robust protocol includes checkpoints to verify success during the process.

| Checkpoint | Observation | Interpretation | Action |

| TLC (Mid-Rxn) | New spot appears, Starting Material (SM) persists. | Reaction incomplete. | Add 0.1 eq more nucleophile or increase temp slightly. |

| TLC (Post-Rxn) | Smearing or streak at baseline. | Polymerization or amine salt formation. | Add 1% |

| 1H NMR | Doublet at | FAILURE: Michael addition or polymerization occurred. | Double bond lost. Repeat at lower temp with less base. |

| 1H NMR | Singlet at | SUCCESS: Substitution occurred. | Proceed to biological testing. |

Part 6: References

-

Santa Cruz Biotechnology. Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6).[4] Product Data Sheet.[5][6][7] Link[4]

-

BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. (Adapted for benzylic bromide reactivity).[2] Link

-

Thermo Fisher Scientific. Safety Data Sheet: Ethyl 4-bromomethylcinnamate. (Lachrymator/Corrosive data). Link

-

Master Organic Chemistry. Nucleophilic Substitution of Benzylic Halides. (Mechanistic grounding). Link

-

Chemistry Steps. Nucleophilic Aromatic Substitution vs Benzylic Substitution.Link

Sources

Using Ethyl 4-bromomethylcinnamate for peptide modification

Application Note: Cysteine-Selective Peptide Modification using Ethyl 4-bromomethylcinnamate

Introduction & Mechanism

Ethyl 4-bromomethylcinnamate is a specialized alkylating agent utilized in peptide chemistry for the site-selective modification of cysteine residues. Unlike standard alkylating agents (e.g., Iodoacetamide) used primarily for blocking thiols during proteomic analysis, this reagent introduces a cinnamate moiety —a conjugated system with distinct UV absorbance and photochemical properties.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (

-

Selectivity: The reaction is highly selective for sulfhydryl groups (-SH) over amino groups (-NH2) or hydroxyls (-OH) at physiological pH (7.5–8.5) due to the superior nucleophilicity of the thiolate anion.

-

Stability: The resulting thioether linkage is chemically stable, resistant to hydrolysis, and survives standard acidic deprotection conditions (e.g., TFA cleavage).

-

Chromophore Addition: The modification introduces a significant UV chromophore (

nm), facilitating the detection of cysteine-containing peptides in HPLC without relying solely on Tryptophan/Tyrosine absorbance.

Applications

-

Hydrophobic Tagging: The ethyl cinnamate group significantly increases the hydrophobicity of the peptide, which can be leveraged to alter retention times in Reverse-Phase HPLC (RP-HPLC) for separating modified vs. unmodified species.

-

Photochemical Crosslinking (Advanced): Cinnamate derivatives are known to undergo [2+2] photocycloaddition upon UV irradiation. While primarily used in materials science, this moiety allows for potential photo-induced dimerization of peptides in material scaffolds.

-

Intermediate for Functionalization: The ethyl ester group serves as a latent reactive handle. Post-conjugation, it can be hydrolyzed to a carboxylic acid or subjected to transesterification/amidation to introduce other functional tags (e.g., biotin, fluorophores) in a secondary step.

Experimental Protocol

Materials Required

-

Peptide: Synthetic or recombinant peptide containing at least one free Cysteine.

-

Reagent: Ethyl 4-bromomethylcinnamate (MW: 269.14 g/mol ).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) OR 100 mM Sodium Phosphate (pH 7.5).

-

Organic Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Note: The reagent is hydrophobic and requires organic co-solvent.

-

Reducing Agent: TCEP-HCl or DTT (to ensure cysteines are reduced prior to reaction).

Step-by-Step Workflow

Step 1: Peptide Reduction Ensure all cysteine residues are in the free thiol state. Disulfides will not react.

-

Dissolve peptide to 1–2 mM in Buffer (pH 8.0).

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at 1.2 equivalents per cysteine.

-

Incubate at Room Temperature (RT) for 30 minutes.

Step 2: Reagent Preparation

-

Prepare a fresh 100 mM stock solution of Ethyl 4-bromomethylcinnamate in 100% ACN or DMF.

-

Critical: Do not store this stock long-term in protic solvents to prevent hydrolysis of the bromide.

Step 3: Alkylation Reaction

-

Add the reagent stock to the peptide solution.

-

Target Concentration: Final peptide conc. ~1 mM. Organic solvent content should be 20–50% (v/v) to ensure reagent solubility.

-

Stoichiometry: Add 1.5 to 2.0 equivalents of reagent per cysteine residue.

-

Incubation: Vortex gently and incubate at RT for 60 minutes in the dark (protect the cinnamate from premature photo-isomerization).

Step 4: Quenching

-

Quench the reaction by adding DTT (Dithiothreitol) to a final concentration of 10 mM or acidify with TFA (Trifluoroacetic acid) to pH < 3.

Step 5: Purification/Analysis

-

Analyze via LC-MS.

-

Expected Mass Shift: +189.21 Da per cysteine modified.

-

Calculation: Reagent (269.14) – HBr (80.91) + H (replaced)

+189.2 Da. -

Accurate Delta: Mass of added group (

) = 189.0916 Da.

-

Visualization of Workflow

Caption: Workflow for cysteine-selective alkylation using Ethyl 4-bromomethylcinnamate.

Reaction Scheme

Caption: Nucleophilic substitution mechanism resulting in a stable thioether conjugate.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | Reagent insolubility in aqueous buffer. | Increase ACN/DMF concentration to 30–50%. Add reagent dropwise while vortexing. |

| Low Yield | Incomplete reduction of disulfides. | Ensure TCEP is fresh. Perform reduction at 37°C if the peptide is structured. |

| Non-Specific Modification | pH too high (> 8.5) causing Lysine reactivity. | Strictly maintain pH between 7.5 and 8.0. Lower reagent equivalents to 1.1 eq. |

| Hydrolysis of Ester | High pH or prolonged storage. | Avoid pH > 9.[1]0. Process reaction within 2 hours. Do not store stock in water. |

References

-

Kemp, D. S., & McNamara, P. E. (1985).[2] Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-Acp), a potent beta-turn-inducing dipeptide analogue. The Journal of Organic Chemistry, 50(26), 5834–5838.

- Context: Foundational work on using bromomethyl-phenyl derivatives for cysteine modific

-

Timmerman, P., et al. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821–824.

- Context: Establishes protocols for using allylic bromides in aqueous/organic mixtures for peptide modific

-

Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification.[3][4][5][6] Analytical Chemistry, 70(24), 5150–5158.

- Context: General protocols for cysteine alkyl

-

Cuzzucoli Crucitti, G., et al. (2011). EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide. European Patent Office.

- Context: Specific citation of Ethyl 4-bromomethylcinnamate reaction conditions (anhydrous carbonate/DMF)

Sources

- 1. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]